N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE
Overview
Description
N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a complex organic compound that features a thiazole ring, a tetrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The tetrazole ring is then synthesized and attached to the thiazole derivative. The final step involves the acetamide formation through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The thiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: This compound shares the chlorophenyl and acetamide groups but lacks the thiazole and tetrazole rings.
2-(2-chlorophenyl)-1,3-thiazole: Similar to the target compound but without the tetrazole and acetamide groups.
5-phenyl-2H-tetrazole: Contains the tetrazole ring but lacks the thiazole and chlorophenyl groups.
Uniqueness
N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both thiazole and tetrazole rings, along with the chlorophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-14-9-5-4-8-13(14)15-11-27-18(20-15)21-16(26)10-25-23-17(22-24-25)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCACKRUQSTNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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